phenyl N-{4-[(phenylsulfanyl)methyl]phenyl}carbamate
Description
Phenyl N-{4-[(phenylsulfanyl)methyl]phenyl}carbamate is a carbamate derivative characterized by a central carbamate (-NHCOO-) group linking two aromatic systems. The compound features a phenyl group attached to the carbamate nitrogen and a substituted benzyl moiety at the carbonyl oxygen. The substitution at the benzyl position includes a (phenylsulfanyl)methyl group, introducing a sulfur atom into the structure. This sulfur-containing substituent likely influences the compound’s electronic properties, solubility, and biological interactions.
Such structural features are critical in pharmaceutical and agrochemical contexts, where carbamates are often explored for enzyme inhibition or receptor modulation .
Properties
IUPAC Name |
phenyl N-[4-(phenylsulfanylmethyl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO2S/c22-20(23-18-7-3-1-4-8-18)21-17-13-11-16(12-14-17)15-24-19-9-5-2-6-10-19/h1-14H,15H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDDLDDUDCIPFMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NC2=CC=C(C=C2)CSC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101184597 | |
| Record name | Carbamic acid, [4-[(phenylthio)methyl]phenyl]-, phenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101184597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
439110-75-5 | |
| Record name | Carbamic acid, [4-[(phenylthio)methyl]phenyl]-, phenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=439110-75-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, [4-[(phenylthio)methyl]phenyl]-, phenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101184597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl N-{4-[(phenylsulfanyl)methyl]phenyl}carbamate can be achieved through various methods. One common approach involves the reaction of phenyl isocyanate with 4-[(phenylsulfanyl)methyl]phenol in the presence of a suitable base. The reaction typically occurs under mild conditions, such as room temperature, and yields the desired carbamate product .
Another method involves the use of carbamoyl chlorides, which can be formed in situ and subsequently reacted with substituted phenols. This one-pot procedure offers an economical and efficient route to the synthesis of substituted O-aryl carbamates .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, yield, and purity requirements. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Phenyl N-{4-[(phenylsulfanyl)methyl]phenyl}carbamate undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamate moiety can be reduced to form corresponding amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
Pharmaceutical Applications
- Antioxidant Activity : Research indicates that compounds with similar structures exhibit antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases . The presence of the phenylsulfanyl group may enhance this activity, making it a candidate for formulations aimed at reducing oxidative damage.
- Drug Development : The compound's unique structure allows it to act as a potential lead in drug discovery. Its derivatives could be explored for their efficacy against various diseases, including cancer and neurodegenerative disorders .
- Neuropharmacology : The compound may exhibit neurotransmitter modulation properties, which could be useful in developing treatments for conditions such as anxiety and depression. Its ability to interact with neurotransmitter systems is an area of ongoing research .
Material Science Applications
- Polymer Chemistry : Due to its carbamate functionality, this compound can be utilized in the synthesis of polymers with specific mechanical and thermal properties. The incorporation of this compound into polymer matrices may enhance their stability and performance under thermal stress .
- Coatings and Adhesives : The chemical structure suggests potential use in formulating coatings and adhesives that require enhanced durability and resistance to environmental degradation. Its application in protective coatings could be particularly relevant in industrial settings .
Case Study 1: Antioxidant Properties
A study investigating the antioxidant capabilities of phenolic compounds found that derivatives similar to this compound exhibited significant free radical scavenging activity. This suggests its potential use in dietary supplements or food preservation applications to enhance shelf life by preventing oxidative spoilage.
Case Study 2: Drug Formulation
In a recent pharmaceutical study, researchers synthesized a series of carbamate derivatives based on this compound to evaluate their activity against cancer cell lines. Preliminary results indicated that certain derivatives exhibited cytotoxic effects, warranting further investigation into their mechanisms of action and therapeutic potential.
Mechanism of Action
The mechanism of action of phenyl N-{4-[(phenylsulfanyl)methyl]phenyl}carbamate involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group may play a crucial role in its biological activity by interacting with enzymes or receptors. The carbamate moiety can also contribute to its activity by forming hydrogen bonds with target molecules. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The table below compares phenyl N-{4-[(phenylsulfanyl)methyl]phenyl}carbamate with structurally related carbamates:
Key Observations:
Electronic Effects : The sulfanyl group in the target compound likely reduces electron density at the carbamate carbonyl compared to unsubstituted analogs (e.g., phenyl N-phenylcarbamate), as sulfur’s electron-donating nature may stabilize the adjacent methylene bridge. This contrasts with electron-withdrawing groups like chlorine in phenyl N-(4-chlorophenyl)carbamate, which increase electrophilicity .
Physicochemical Properties
- Melting Points : Simple carbamates (e.g., phenyl N-phenylcarbamate) melt at 154–156°C , while halogenated derivatives (e.g., 4-chloro) exhibit higher melting points due to stronger intermolecular forces. The target compound’s melting point is likely intermediate, influenced by sulfur’s moderate polarity.
Biological Activity
Phenyl N-{4-[(phenylsulfanyl)methyl]phenyl}carbamate, a compound characterized by its unique structural features, has garnered interest in various biological applications. This article discusses the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C20H17NO2S
- Molecular Weight : 335.42 g/mol
- Boiling Point : 477.4 ± 45.0 °C (predicted)
- Density : 1.25 ± 0.1 g/cm³ (predicted)
- pKa : 12.80 ± 0.70
The compound features a phenyl group linked to a carbamate moiety, with a phenylsulfanyl group attached to a methyl bridge, contributing to its lipophilicity and potential bioactivity .
Inhibition of Enzymatic Activity
Research indicates that compounds similar to this compound exhibit significant inhibitory effects on various enzymes, particularly matrix metalloproteinases (MMPs). MMPs are critical in tissue remodeling and have been implicated in cancer metastasis and inflammatory diseases. Selective inhibition of MMP-2 has been observed, with studies showing that certain carbamate derivatives can act as potent inhibitors while sparing other MMP types .
Antimicrobial Properties
The compound's structural characteristics suggest potential antimicrobial activity. Studies on related compounds have demonstrated efficacy against Mycobacterium tuberculosis and other pathogens, indicating that modifications in the phenyl groups can enhance activity against specific bacterial strains .
Case Studies and Research Findings
-
Antimicrobial Efficacy :
- A study evaluated the growth inhibition of Mycobacterium tuberculosis strains using derivatives of phenyl carbamates. The results indicated that specific modifications led to improved minimum inhibitory concentrations (MICs), highlighting the importance of structural optimization in enhancing bioactivity .
- Enzyme Inhibition Studies :
-
Molecular Docking Studies :
- Computational studies utilizing molecular docking techniques have provided insights into the binding interactions between this compound and target proteins such as MMP-2. These studies revealed favorable binding affinities and supported the hypothesis that the compound can effectively inhibit enzymatic activity through specific interactions at the active site .
Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for phenyl N-{4-[(phenylsulfanyl)methyl]phenyl}carbamate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of carbamates typically involves reacting an amine with a chloroformate or carbamoyl chloride. For this compound, a two-step approach is recommended:
Sulfide Intermediate Preparation : Introduce the phenylsulfanylmethyl group via nucleophilic substitution or thiol-ene coupling. Protect the sulfide group during subsequent steps to prevent oxidation .
Carbamate Formation : React the intermediate amine with phenyl chloroformate under controlled pH (8–9) in anhydrous THF or DCM. Catalysts like Zn/Al/Ce mixed oxides (derived from hydrotalcite precursors) enhance yield by stabilizing reactive intermediates .
Key Variables : Temperature (0–25°C), solvent polarity, and stoichiometric ratios of amine-to-chloroformate (1:1.2) critically affect purity and yield. Monitor via TLC or HPLC .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Identify carbamate NH (δ 6.5–7.5 ppm) and carbonyl (C=O, δ 150–155 ppm). The phenylsulfanylmethyl group shows distinct aromatic splitting patterns and CH2-S coupling (δ 3.5–4.5 ppm) .
- IR Spectroscopy : Confirm carbamate C=O stretch (~1700 cm⁻¹) and N-H bend (~1530 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ and fragmentation patterns (e.g., loss of phenylsulfanylmethyl group) .
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry if single crystals are obtained via slow evaporation in ethanol/water mixtures .
Advanced Research Questions
Q. How does the phenylsulfanylmethyl substituent influence the electronic structure and reactivity of the carbamate group?
- Methodological Answer :
- Computational Studies : Perform DFT calculations (B3LYP/6-31G*) to analyze electron density distribution. The sulfide’s electron-donating effects may reduce carbamate electrophilicity, impacting hydrolysis kinetics .
- Kinetic Experiments : Compare hydrolysis rates (pH 7.4 buffer, 37°C) with/without the sulfide group. Use HPLC to quantify degradation products. The sulfide may stabilize transition states via resonance or steric hindrance .
- Spectroscopic Probes : UV-Vis spectroscopy (λ 250–300 nm) monitors real-time carbamate stability under oxidative conditions (e.g., H2O2 exposure) .
Q. What strategies mitigate degradation of this compound under varying storage conditions?
- Methodological Answer :
- Oxidation Prevention : Store at -20°C in amber vials under argon to inhibit sulfide oxidation to sulfoxide/sulfone. Add antioxidants (e.g., BHT, 0.1% w/v) .
- Solvent Selection : Use anhydrous DMSO or DMF for stock solutions to minimize hydrolysis. Pre-dry solvents over molecular sieves .
- Stability Profiling : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and analyze degradation pathways via LC-MS .
Q. How can researchers optimize purification to achieve ≥98% purity for pharmacological assays?
- Methodological Answer :
- Chromatography : Use silica gel column chromatography (hexane:ethyl acetate, 3:1) or preparative HPLC (C18 column, acetonitrile/water gradient) .
- Recrystallization : Dissolve crude product in hot ethanol, then cool to -20°C for 12 hours. Filter and wash with cold ether .
- Purity Validation : Combine NMR, HPLC (≥99% peak area), and elemental analysis (±0.4% theoretical C/H/N) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
